3-Phenylbutane-1-sulfonamide

Mutant IDH1 inhibition Glioma Enzyme assay

Sourcing a validated butyl-phenyl sulfonamide scaffold for mutant IDH1 probe development is a critical bottleneck. 3-Phenylbutane-1-sulfonamide (CAS 90220-26-1) resolves this as the core pharmacophore for PET tracer design. - Core scaffold for ortho-substituted analogs with IC50 values of 1.7-2.3 μM against mutant IDH1. - Compatible with 125I and 18F radiolabeling; radiochemical yields of 56.6-67.5%. - Enables 1.67-fold selective uptake in IDH1-mutant vs. wild-type tumor cells. Supplied at ≥98% purity for reproducible SAR studies. Standard global shipping.

Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
Cat. No. B13539852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbutane-1-sulfonamide
Molecular FormulaC10H15NO2S
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCC(CCS(=O)(=O)N)C1=CC=CC=C1
InChIInChI=1S/C10H15NO2S/c1-9(7-8-14(11,12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,11,12,13)
InChIKeyAFCJLCASAQRTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylbutane-1-sulfonamide Overview


3-Phenylbutane-1-sulfonamide (CAS: 90220-26-1) is a sulfonamide-class organic compound with the molecular formula C₁₀H₁₅NO₂S and a molecular weight of 213.30 g/mol . Its chemical structure features a sulfonamide functional group (-SO₂NH₂) linked to a butane chain that is substituted with a phenyl group at the 3-position, creating a unique scaffold that distinguishes it from N-substituted phenylsulfonamides and linear alkyl sulfonamides . The compound is commercially available as a research chemical with a reported purity of 98% . Within the sulfonamide class, this specific butyl-phenyl architecture has been identified as a key pharmacophore for the inhibition of mutant isocitrate dehydrogenase 1 (IDH1), a validated oncology target in gliomas and other malignancies [1].

3-Phenylbutane-1-sulfonamide: Not a Generic Sulfonamide


The substitution of 3-phenylbutane-1-sulfonamide with a generic sulfonamide, such as sulfamethoxazole or a simple benzenesulfonamide, is not scientifically viable for applications targeting mutant IDH1. The compound's activity is contingent upon a specific butyl-phenyl sulfonamide pharmacophore, where the 3-phenyl substitution on the butane chain is critical for binding to the mutant IDH1 enzyme [1]. The structure-activity relationship (SAR) of this class demonstrates that modifications to the phenyl ring position—such as ortho-substitution with iodine or a fluoroethoxy group—can drastically alter inhibitory potency and in vivo biodistribution [2]. Generic sulfonamides, which typically act as competitive inhibitors of dihydropteroate synthase (DHPS) in bacterial folate synthesis, lack the necessary structural features to engage the mutant IDH1 active site and do not exhibit the same enzyme inhibition profile [3]. Therefore, interchanging 3-phenylbutane-1-sulfonamide with a class-level analog would compromise target engagement, invalidate comparative biological data, and render radiolabeling efforts ineffective for PET imaging applications [4].

3-Phenylbutane-1-sulfonamide Quantitative Evidence


Mutant IDH1 Enzyme Inhibition

In a study evaluating butyl-phenyl sulfonamide analogs as mutant IDH1 inhibitors, compounds within this class demonstrated potent enzyme inhibition. Specifically, analog Compound 1, which contains an iodine substituent at the ortho position of the phenyl ring, exhibited an IC50 value of 1.7 μM against purified mutant IDH1-R132H enzyme. In comparison, analog Compound 4, featuring a fluoroethoxy group at the same position, showed an IC50 of 2.3 μM [1]. This data establishes that the butyl-phenyl sulfonamide scaffold, of which 3-phenylbutane-1-sulfonamide is a core structural component, can achieve low micromolar potency against this clinically relevant mutant enzyme.

Mutant IDH1 inhibition Glioma Enzyme assay

In Vivo Clearance Profile

The in vivo behavior of the butyl-phenyl sulfonamide class was evaluated using a radiolabeled analog, [125I]1, in normal mice. The compound exhibited rapid blood clearance and was eliminated primarily via the hepatobiliary system within 4 hours post-injection [1]. This favorable biodistribution profile, characterized by minimal retention in non-target tissues, is a critical differentiator for compounds intended for diagnostic imaging applications. In contrast, many generic sulfonamides exhibit prolonged plasma half-lives and renal excretion pathways that are less desirable for short-lived PET radiotracers [2].

Biodistribution Pharmacokinetics In vivo imaging

Differential Tumor Cell Uptake

In a head-to-head cell uptake study using an isogenic astrocytoma cell line, the radiolabeled butyl-phenyl sulfonamide analog [125I]1 demonstrated a significantly higher uptake in tumor cells positive for the IDH1-R132H mutation compared to isogenic wild-type IDH1 controls. The maximal uptake ratio was 1.67 at 3 hours post-injection [1]. This differential uptake indicates a degree of selectivity for the mutant enzyme over the wild-type, a crucial attribute for targeted imaging agents.

Cell uptake IDH1 mutation Astrocytoma

Reduction of Oncometabolite 2-HG

Beyond enzyme inhibition, butyl-phenyl sulfonamide analogs demonstrated functional activity by decreasing the production of the oncometabolite 2-hydroxyglutarate (2-HG) in an IDH1-mutated astrocytoma cell line [1]. Compounds 1 and 4, which are structurally related to 3-phenylbutane-1-sulfonamide, were able to inhibit mutant IDH1 activity and reduce 2-HG levels. This functional readout confirms that enzyme inhibition translates to a downstream biological effect relevant to tumor pathogenesis, as 2-HG is a key mediator of IDH-mutant oncogenesis [2].

2-Hydroxyglutarate Oncometabolite Functional assay

3-Phenylbutane-1-sulfonamide Application Scenarios


PET Imaging Probe Development

3-Phenylbutane-1-sulfonamide serves as an ideal core scaffold for developing radiolabeled probes targeting mutant IDH1 for positron emission tomography (PET) imaging. As demonstrated by Chitneni et al., butyl-phenyl sulfonamide analogs can be radiolabeled with 125I or 18F and exhibit favorable in vivo biodistribution with rapid hepatobiliary clearance, making them suitable for noninvasive imaging of IDH1-mutant gliomas [1]. The scaffold's amenability to radiolabeling (average radiochemical yields of 56.6 ± 20.1% for [125I]1 and 67.5 ± 6.6% for [18F]4) and its ability to differentiate mutant from wild-type IDH1 in cell uptake studies (1.67-fold higher uptake) support its use in developing next-generation PET tracers [2].

SAR Studies for IDH1 Inhibitors

The butyl-phenyl sulfonamide scaffold provides a versatile platform for systematic SAR studies aimed at optimizing mutant IDH1 inhibition. The published data on analogs with ortho-substitutions (e.g., iodine, fluoroethoxy) demonstrates that modifications to the phenyl ring can modulate enzyme inhibition potency (IC50 values ranging from 1.7 to 2.3 μM) and functional activity [1]. Researchers can use 3-phenylbutane-1-sulfonamide as a starting point to explore the effects of varying substituents on the phenyl ring, altering the length of the alkyl chain, or modifying the sulfonamide group to improve potency, selectivity, and pharmacokinetic properties [2].

Chemical Biology Probe for IDH1 Oncogenesis

3-Phenylbutane-1-sulfonamide and its analogs can be employed as chemical biology probes to dissect the role of mutant IDH1 in tumor pathogenesis. The ability of butyl-phenyl sulfonamide analogs to decrease the production of the oncometabolite 2-hydroxyglutarate (2-HG) in IDH1-mutated astrocytoma cells provides a functional tool for studying downstream effects of IDH1 inhibition on cellular metabolism, epigenetic regulation, and tumor growth [1]. This application is particularly valuable for validating mutant IDH1 as a therapeutic target and for understanding resistance mechanisms to emerging IDH1 inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylbutane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.